Lipophilicity (XLogP3) Comparison: 3-(4-tert-Butylphenyl)-1-propene vs. Allylbenzene
The introduction of the para-tert-butyl group increases the computed lipophilicity of 3-(4-tert-butylphenyl)-1-propene by approximately 1.5 logP units relative to unsubstituted allylbenzene, as calculated using the XLogP3-AA algorithm. This difference is substantial in pharmacological and agrochemical contexts, where a ΔlogP of ~1.5 can translate to a roughly 30-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, bioavailability, and environmental fate predictions [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 |
| Comparator Or Baseline | Allylbenzene (CAS 300-57-2): XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = +1.5 (approximately 32-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement decisions in medicinal chemistry or agrochemical campaigns, the ~32-fold higher predicted lipophilicity of 3-(4-tert-butylphenyl)-1-propene relative to allylbenzene represents a meaningful physicochemical differentiation that can influence candidate selection for lead optimization where enhanced membrane permeability is desired.
- [1] PubChem. 3-(4-tert-Butylphenyl)-1-propene, CID 2757317: XLogP3-AA = 4.7. National Library of Medicine, 2025. View Source
- [2] PubChem. Allylbenzene, CID 9309: XLogP3 = 3.2. National Library of Medicine. View Source
